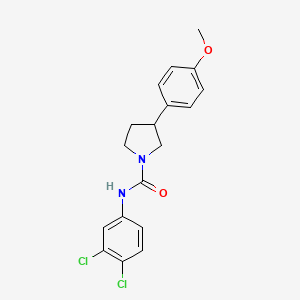

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Description

N-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3,4-dichlorophenyl group attached to the pyrrolidine nitrogen and a 4-methoxyphenyl substituent at the 3-position of the pyrrolidine ring. The dichlorophenyl moiety introduces electron-withdrawing characteristics, while the methoxyphenyl group contributes electron-donating properties, creating a unique electronic profile that may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O2/c1-24-15-5-2-12(3-6-15)13-8-9-22(11-13)18(23)21-14-4-7-16(19)17(20)10-14/h2-7,10,13H,8-9,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTYJYLMPQWVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with pyrrolidine and subsequent acylation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules from diverse sources, focusing on core scaffolds, substituent effects, and synthetic or regulatory insights.

Structural Analogues with Heterocyclic Cores

Indazole- and Quinazoline-Based Derivatives ()

Compounds such as N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine (68% yield) share the 3,4-dichlorophenyl group but utilize indazole or quinazoline cores instead of pyrrolidine. These rigid heterocycles may enhance binding affinity to kinases or DNA targets due to planar aromatic systems. However, their synthesis yields vary widely (27–84%), suggesting challenges in scalability compared to pyrrolidine-based systems, which are typically more synthetically accessible .

Benzothiazole Acetamides () N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide replaces the pyrrolidine carboxamide with a benzothiazole-acetamide scaffold. Methoxy and chloro substituents on the phenyl ring modulate electronic effects, similar to the target compound’s 4-methoxyphenyl group, though the acetamide linker may alter metabolic stability .

Pyrrolidine Derivatives with Modified Substituents

Solid-State Forms of a Morpholine-Containing Analogue () The patent describes solid-state forms of (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.

Acetamide-Based Analogues ()

2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide (U-51754) retains the 3,4-dichlorophenyl group but uses an acetamide scaffold with a dimethylaminocyclohexyl moiety. This structure is associated with opioid receptor modulation (e.g., fentanyl analogues), suggesting divergent pharmacological applications compared to the pyrrolidine carboxamide. Regulatory listings in government bills underscore its controlled status, which may inform safety assessments for structurally related compounds .

Comparative Data Table

Key Findings and Implications

Core Scaffold Flexibility : Pyrrolidine offers synthetic versatility, while indazole/quinazoline systems provide rigidity for target engagement.

Substituent Effects : The 3,4-dichlorophenyl group is recurrent in bioactive compounds, suggesting its utility in hydrophobic interactions. Methoxy groups enhance solubility but may reduce metabolic stability.

Regulatory and Synthetic Considerations : Low-yield syntheses (e.g., 27% in ) and regulatory controls () underscore the need for optimization and safety profiling in drug development.

Biological Activity

N-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dichlorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Methoxyphenyl Group : Potentially increases biological activity through electron-donating effects.

- Pyrrolidine Core : A versatile scaffold that can interact with various biological targets.

The molecular formula of the compound is , and its IUPAC name is this compound.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways associated with pain, inflammation, and cancer.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. The presence of the dichlorophenyl group has been linked to enhanced antiproliferative effects against various cancer cell lines:

In a study examining SAR, it was found that modifications to the methoxy group significantly influenced the compound's cytotoxicity, suggesting that electron-donating groups enhance activity against cancer cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It exhibited significant activity against both Gram-positive and Gram-negative bacteria:

The antimicrobial efficacy is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays:

- COX Inhibition : The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac.

Case Studies

One notable case study involved the evaluation of this compound in a preclinical model of colon cancer. The results indicated that treatment with this compound resulted in a reduction in tumor size by approximately 40% compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues.

Q & A

Q. What spectroscopic and analytical techniques are critical for characterizing N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide?

To confirm the structure and purity of the compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR): H and C NMR to assign proton and carbon environments (e.g., aromatic, pyrrolidine ring, and carboxamide groups). Chemical shifts for methoxy (δ ~3.7–3.9 ppm) and dichlorophenyl protons (δ ~6.8–7.5 ppm) are key markers .

- Infrared Spectroscopy (IR): Identify functional groups like carboxamide (C=O stretch ~1650–1680 cm) and aromatic C-Cl bonds (~550–750 cm) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (expected ~393.3 g/mol for CHClNO) and fragmentation patterns .

- X-ray Crystallography: For resolving stereochemistry and solid-state conformation, as demonstrated in analogous pyrrolidine carboxamide complexes .

Q. What are the common synthetic routes for pyrrolidine-1-carboxamide derivatives?

Synthesis typically involves:

Pyrrolidine Ring Formation: Cyclization of 1,4-diketones or amino alcohols under acidic/basic conditions .

Substitution Reactions:

- Dichlorophenyl Group: Electrophilic aromatic substitution (e.g., using 3,4-dichloroaniline with acyl chlorides) .

- Methoxyphenyl Group: Nucleophilic substitution (e.g., coupling 4-methoxyphenyl halides with pyrrolidine intermediates) .

Purification: Column chromatography (silica gel, EtOAc/hexane) or recrystallization to isolate the final product .

Q. What biological targets are associated with pyrrolidine carboxamide derivatives?

These compounds often target:

- Enzymes: Kinases, proteases, or cytochrome P450 isoforms due to hydrogen-bonding interactions with the carboxamide group .

- Neurotransmitter Receptors: Dopamine or serotonin receptors, influenced by the methoxyphenyl group’s electron-donating effects .

- Antimicrobial Targets: Bacterial enzymes (e.g., DNA gyrase) via halogenated aromatic moieties enhancing lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and enhance reactivity .

- Catalysts: Use of coupling agents (e.g., DCC) for amide bond formation or palladium catalysts for cross-coupling reactions .

- Temperature Control: Low temperatures (0–5°C) during sensitive steps (e.g., acyl chloride formation) to minimize side reactions .

- Purification Optimization: Gradient elution in chromatography to separate closely related byproducts .

Q. How can structural contradictions in NMR or X-ray data be resolved?

- Dynamic Effects: Variable-temperature NMR to assess conformational flexibility of the pyrrolidine ring .

- Cocrystallization Studies: Co-crystallizing the compound with a receptor or stabilizing agent to reduce disorder in X-ray data .

- Computational Validation: Density Functional Theory (DFT) to calculate expected NMR shifts or optimize molecular geometry .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

- Substituent Variation: Synthesize analogs with:

- Halogen Replacements: Compare Cl vs. F or Br to assess electronic effects on receptor binding .

- Methoxy Group Modifications: Replace with -OH or -CF to evaluate steric/electronic impacts on solubility and activity .

- Biological Assays:

- Enzyme Inhibition: IC measurements using fluorescence-based assays .

- Binding Affinity: Radioligand displacement studies for receptor targets .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., Log P)?

- Experimental Consistency: Standardize measurement conditions (pH, temperature) across labs .

- Chromatographic Validation: Reverse-phase HPLC to determine Log P experimentally, calibrated against known standards .

- Computational Tools: Use software like MarvinSuite or ACD/Labs to predict Log P and compare with experimental data .

Notes

- Methodological Rigor: Always validate synthetic intermediates with H NMR and MS before proceeding to subsequent steps .

- Data Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst batch) to ensure consistency across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.